
N-ethenyl-N-methylcarbamoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethenyl-N-methylcarbamoylchloride: is an organic compound with the molecular formula C4H8ClNO . It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethenyl-N-methylcarbamoylchloride can be synthesized through the reaction of N-methylcarbamoyl chloride with vinyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under precise temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: N-ethenyl-N-methylcarbamoylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form N-methylcarbamoyl chloride and vinyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Electrophiles: Such as halogens and acids, are used in addition reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamoyl compounds can be formed.
Addition Products: The addition of electrophiles to the ethenyl group results in different adducts.
Hydrolysis Products: N-methylcarbamoyl chloride and vinyl alcohol.
Scientific Research Applications
N-ethenyl-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethenyl-N-methylcarbamoylchloride involves its reactivity with nucleophiles and electrophiles. The molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are typically substitution and addition mechanisms .
Comparison with Similar Compounds
- N-methylcarbamoyl chloride
- Vinyl chloride
- Ethylmethylcarbamic chloride
Comparison: N-ethenyl-N-methylcarbamoylchloride is unique due to the presence of both an ethenyl group and a carbamoyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one reactive group .
Properties
Molecular Formula |
C4H6ClNO |
|---|---|
Molecular Weight |
119.55 g/mol |
IUPAC Name |
N-ethenyl-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H6ClNO/c1-3-6(2)4(5)7/h3H,1H2,2H3 |
InChI Key |
CKRIMKVQRRHFSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


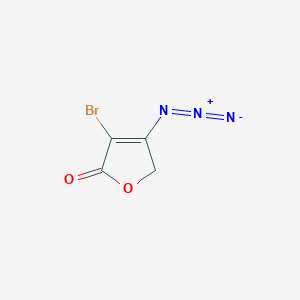
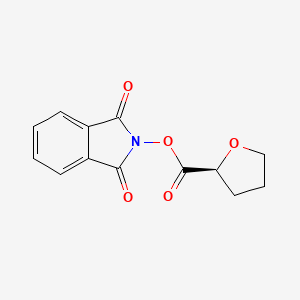


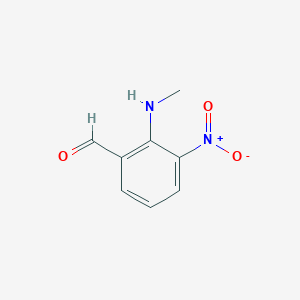
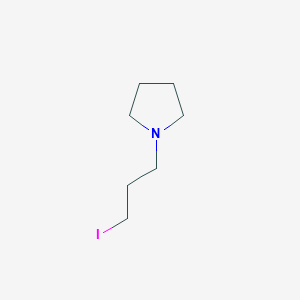
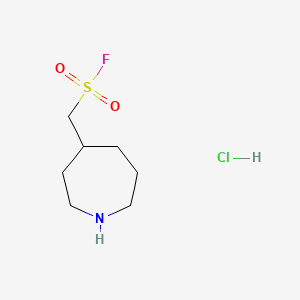
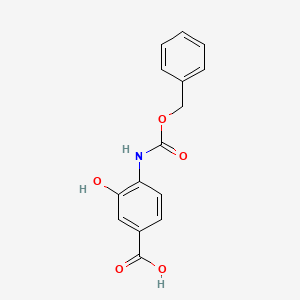
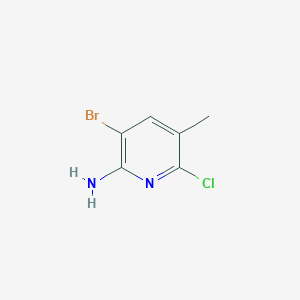
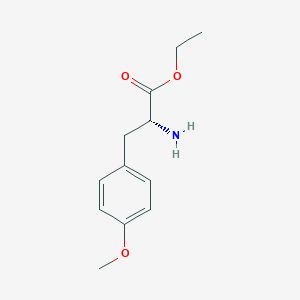

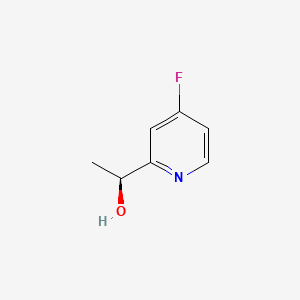
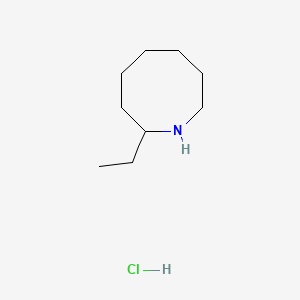
![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
